molecular formula C41H67NO15 B7852826 [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

Cat. No.: B7852826
M. Wt: 814.0 g/mol
InChI Key: LQCLVBQBTUVCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic similar to erythromycin. It is used primarily for its antibacterial properties, particularly against Gram-positive bacteria. The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective in treating various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate involves the acetylation of oleandomycin. The process typically includes the reaction of oleandomycin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups present in oleandomycin .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration to obtain pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.

    Biology: Employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate exerts its effects by binding to the bacterial ribosome, specifically in the tunnel through which the newly formed peptide exits. This binding halts protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis and bacterial replication .

Comparison with Similar Compounds

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Erythromycin
  • Clarithromycin
  • Azithromycin
  • Roxithromycin
  • Telithromycin

This compound’s unique acetylation pattern and its specific binding affinity to the bacterial ribosome make it a valuable compound in the study and treatment of bacterial infections.

Properties

IUPAC Name

[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCLVBQBTUVCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859762
Record name 12-[(4-O-Acetyl-2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-{[2-O-acetyl-3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-5,7,8,11,13,15-hexamethyl-4,10-dioxo-1,9-dioxaspiro[2.13]hexadecan-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2751-09-9
Record name Oleandocetine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Troleandomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 2
Reactant of Route 2
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 3
Reactant of Route 3
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 4
Reactant of Route 4
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 5
Reactant of Route 5
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Reactant of Route 6
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate

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